molecular formula C13H13BrN2O B1525352 5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine CAS No. 1219967-28-8

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine

Cat. No.: B1525352
CAS No.: 1219967-28-8
M. Wt: 293.16 g/mol
InChI Key: GNKQIAOIUVYWQT-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine is an organic compound with a complex structure that includes a bromine atom, a methoxyphenyl group, and a pyridinamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridinamine derivatives .

Scientific Research Applications

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor activation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(4-methoxybenzyl)picolinamide
  • 5-Bromo-2-(4-methoxyphenyl)pyridine
  • 4-Methoxy-N-(3-methyl-2-pyridinyl)benzamide

Uniqueness

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-7-10(14)8-15-13(9)16-11-3-5-12(17-2)6-4-11/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKQIAOIUVYWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC2=CC=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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